CPT-157633

Description

Propriétés

IUPAC Name |

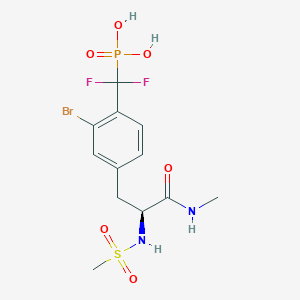

[[2-bromo-4-[(2S)-2-(methanesulfonamido)-3-(methylamino)-3-oxopropyl]phenyl]-difluoromethyl]phosphonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrF2N2O6PS/c1-16-11(18)10(17-25(2,22)23)6-7-3-4-8(9(13)5-7)12(14,15)24(19,20)21/h3-5,10,17H,6H2,1-2H3,(H,16,18)(H2,19,20,21)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQQLTLSVIWPPQ-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(CC1=CC(=C(C=C1)C(F)(F)P(=O)(O)O)Br)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@H](CC1=CC(=C(C=C1)C(F)(F)P(=O)(O)O)Br)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrF2N2O6PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of CPT-157633: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPT-157633 is a potent, selective, and reversible inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways. Research has identified PTP1B as a promising therapeutic target for a range of conditions, including metabolic disorders and neurological diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical properties, effects on critical signaling pathways, and the experimental methodologies used to elucidate its function.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a ubiquitously expressed non-receptor protein tyrosine phosphatase that plays a crucial role in cellular signaling. By dephosphorylating key proteins, PTP1B attenuates signaling cascades initiated by insulin and Brain-Derived Neurotrophic Factor (BDNF), among others. Upregulation or hyperactivity of PTP1B has been implicated in insulin resistance, type 2 diabetes, obesity, and certain neurological disorders like Rett syndrome.

This compound, a difluoro-phosphonomethyl phenylalanine derivative, has emerged as a valuable research tool and potential therapeutic lead due to its high affinity and selectivity for PTP1B. This document synthesizes the current understanding of this compound's mechanism of action, providing a technical resource for professionals in the field of drug discovery and development.

Biochemical and Pharmacological Profile

This compound acts as a competitive inhibitor, binding to the active site of PTP1B to prevent the dephosphorylation of its substrates. Its biochemical and pharmacological properties have been characterized through a series of in vitro and in vivo studies.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Description | Reference |

| Ki (PTP1B) | 45 nM | Inhibitory constant against human PTP1B. | [1] |

| Selectivity | Markedly less effective | Tested against a panel of 6 other protein tyrosine phosphatases (PTPs) and 2 dual-specificity phosphatases. | [1] |

Table 2: Preclinical Efficacy of this compound

| Preclinical Model | Key Finding | Dosage | Reference |

| Rett Syndrome (Mecp2-/y mice) | Increased median survival from ~50 days to ~75 days. | 5 mg/kg body weight | [1] |

| Rett Syndrome (Mecp2-/+ mice) | Ameliorated behavioral symptoms (e.g., paw-clasping). | Not specified | [1] |

| Binge Drinking-Induced Glucose Intolerance (Rats) | Prevented the development of glucose intolerance. | 0.2 µ g/day (intracerebroventricular infusion) | [2] |

Note: Detailed pharmacokinetic (ADME) data for this compound is not publicly available.

Mechanism of Action: Signaling Pathways

This compound exerts its effects by modulating key signaling pathways that are negatively regulated by PTP1B. The two primary pathways identified are the Insulin Signaling Pathway and the BDNF/TrkB Signaling Pathway.

Insulin Signaling Pathway

PTP1B is a critical negative regulator of the insulin signaling cascade. It dephosphorylates the activated insulin receptor (IR) and its downstream substrate, Insulin Receptor Substrate 1 (IRS-1). This action dampens the downstream signaling through the PI3K/AKT pathway, which is essential for glucose uptake and metabolism. By inhibiting PTP1B, this compound prevents the dephosphorylation of the IR and IRS-1, leading to enhanced insulin sensitivity.[1]

BDNF/TrkB Signaling Pathway

In the central nervous system, PTP1B has been shown to dephosphorylate the Tropomyosin receptor kinase B (TrkB), the receptor for Brain-Derived Neurotrophic Factor (BDNF). Attenuation of BDNF/TrkB signaling is implicated in the pathophysiology of Rett syndrome. By inhibiting PTP1B, this compound restores TrkB phosphorylation, thereby enhancing BDNF-mediated signaling, which is crucial for neuronal survival and synaptic plasticity.[1]

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize this compound. For complete details, please refer to the primary publications.

PTP1B Inhibition Assay (from Krishnan et al., 2015)

-

Objective: To determine the inhibitory activity and kinetics of this compound against PTP1B.

-

Method:

-

Recombinant human PTP1B (residues 1-405) was expressed and purified.

-

PTP1B activity was measured using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate. The dephosphorylation of pNPP by PTP1B generates p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.

-

For kinetic analysis (Lineweaver-Burk plot), the reaction rate was measured at various concentrations of pNPP in the absence and presence of different concentrations of this compound (0, 25, 50, and 100 nM).

-

The inhibitory constant (Ki) was calculated from the Lineweaver-Burk plot.

-

-

Workflow Diagram:

Workflow for determining the inhibitory constant of this compound.

In Vivo Efficacy in a Rett Syndrome Mouse Model (from Krishnan et al., 2015)

-

Objective: To assess the therapeutic potential of this compound in a mouse model of Rett syndrome.

-

Method:

-

Mecp2-/y male mice, which model Rett syndrome, and wild-type littermates were used.

-

A cohort of Mecp2-/y mice received daily intraperitoneal injections of this compound (5 mg/kg body weight) starting at 4 weeks of age. A control group received vehicle injections.

-

Animal survival was monitored and recorded.

-

Behavioral tests, such as the paw-clasping assay, were performed to assess the amelioration of Rett-like symptoms.

-

-

Workflow Diagram:

Workflow for in vivo efficacy testing in a Rett syndrome model.

Clinical Development Status

As of the latest available information, there are no public records of this compound entering clinical trials. It remains a preclinical research compound. Several other PTP1B inhibitors have entered clinical development for metabolic diseases and cancer, highlighting the therapeutic potential of this target.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of PTP1B. Its mechanism of action involves the enhancement of insulin and BDNF/TrkB signaling pathways, which has been demonstrated in relevant preclinical models of metabolic and neurological disorders. The detailed biochemical and in vivo data, along with the established experimental protocols, make this compound a valuable tool for further investigation into the therapeutic potential of PTP1B inhibition. Future studies will be required to fully elucidate its pharmacokinetic profile and to assess its potential for clinical development.

References

CPT-157633 as a PTP1B Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and other metabolic disorders. This technical guide provides an in-depth overview of CPT-157633, a potent and selective inhibitor of PTP1B. This document consolidates available quantitative data, details key experimental methodologies, and visualizes essential pathways and workflows to serve as a comprehensive resource for researchers in the field.

Introduction to PTP1B and this compound

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role in the dephosphorylation of the insulin receptor and its substrates, thereby attenuating insulin signaling.[1][2] Elevated PTP1B activity is associated with insulin resistance, a hallmark of type 2 diabetes and obesity.[3] Consequently, the inhibition of PTP1B is a well-validated strategy for enhancing insulin sensitivity.[2]

This compound is a difluoro-phosphonomethyl phenylalanine derivative that has been identified as a selective, reversible, and active site-directed competitive inhibitor of PTP1B.[4][5] Its inhibitory activity and selectivity make it a valuable tool for studying the physiological roles of PTP1B and a potential starting point for the development of novel therapeutics.

Biochemical Profile of this compound

This compound has been characterized as a high-affinity inhibitor of PTP1B. The following table summarizes its key quantitative data.

| Parameter | Value | Notes |

| Inhibition Constant (Kᵢ) | 45 nM | Determined by Lineweaver-Burk analysis using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.[4] |

| Mechanism of Action | Competitive | Binds to the active site of PTP1B, competing with the substrate.[4][5] |

| Selectivity | Selective for PTP1B | Markedly less effective against a panel of 6 other protein tyrosine phosphatases (PTPs) and 2 dual-specificity phosphatases.[4] Specific IC₅₀ values against other phosphatases are not publicly available. |

Signaling Pathway

PTP1B negatively regulates the insulin signaling pathway. This compound, by inhibiting PTP1B, enhances this pathway.

Figure 1: PTP1B's role in insulin signaling and its inhibition by this compound.

Experimental Protocols

PTP1B Enzymatic Inhibition Assay (pNPP)

This protocol outlines a common method for determining the inhibitory activity of compounds against PTP1B using the chromogenic substrate p-nitrophenyl phosphate (pNPP).

Materials:

-

Recombinant human PTP1B

-

This compound or other test compounds

-

pNPP (p-nitrophenyl phosphate)

-

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of recombinant PTP1B (e.g., 10 nM) in the assay buffer.

-

Prepare serial dilutions of this compound in the assay buffer.

-

To each well of a 96-well plate, add the PTP1B solution.

-

Add the this compound dilutions to the respective wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a stock solution of pNPP to a final concentration of 2 mM.

-

Monitor the absorbance at 405 nm at regular intervals to measure the formation of the product, p-nitrophenol.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC₅₀ or Kᵢ value by plotting the reaction rates against the inhibitor concentrations and fitting the data to an appropriate model.

In Vivo Efficacy in a Rett Syndrome Mouse Model

This compound has been evaluated for its therapeutic potential in a mouse model of Rett syndrome, a neurodevelopmental disorder where PTP1B levels are elevated.

Animal Model:

-

Mecp2-mutant mice, which mimic the genetic basis of Rett syndrome.

Dosing and Administration:

-

Dosage: 5 mg/kg of body weight.[4]

-

Route of Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[5]

-

Frequency: Daily administration.[5]

Outcome Measures:

-

Behavioral and motor skill assessments.

-

Survival analysis.

-

Biochemical analysis of brain tissue to assess the phosphorylation status of PTP1B substrates, such as the TrkB receptor.[5]

Experimental and Developmental Workflow

The evaluation of a PTP1B inhibitor like this compound typically follows a structured workflow from initial screening to in vivo testing.

Figure 2: A typical workflow for the development and characterization of a PTP1B inhibitor.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of PTP1B. Its competitive, active-site directed mechanism of action, coupled with demonstrated in vivo activity, makes it a valuable research tool for elucidating the roles of PTP1B in health and disease. Further investigation into its pharmacokinetic properties and efficacy in models of metabolic diseases will be crucial in determining its full therapeutic potential. This guide provides a foundational resource for scientists and researchers working on the development of novel PTP1B inhibitors.

References

- 1. Dual Targeting of PTP1B and Aldose Reductase with Marine Drug Phosphoeleganin: A Promising Strategy for Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Room-temperature crystallography reveals altered binding of small-molecule fragments to PTP1B | eLife [elifesciences.org]

- 3. X-ray structure of PTP1B in complex with a new PTP1B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting Tyrosine Phosphatases: Time to End the Stigma - PMC [pmc.ncbi.nlm.nih.gov]

CPT-157633: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPT-157633 is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental methodologies for key assays and visualizations of the relevant signaling pathways are presented to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound, a difluoro-phosphonomethyl phenylalanine derivative, is a white to off-white solid compound.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 3-bromo-4-[difluoro(phosphono)methyl]-N-methyl-Nalpha-(methylsulfonyl)-L-phenylalaninamide | [3] |

| Molecular Formula | C12H16BrF2N2O6PS | [1][2] |

| Molecular Weight | 465.20 g/mol | [1][2] |

| CAS Number | 888213-72-7 | [1][2] |

| SMILES | FC(C1=CC=C(C--INVALID-LINK--C(NC)=O)C=C1Br)(P(O)(O)=O)F | [1][2] |

| Appearance | Solid | [1][2] |

| Color | White to off-white | [1][2] |

| Solubility (in vitro) | DMSO: 200 mg/mL (429.92 mM), H2O: 100 mg/mL (214.96 mM) (requires sonication) | [1][2] |

Biological Activity and Mechanism of Action

This compound is a high-affinity, competitive inhibitor of PTP1B.[4] PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role in downregulating signaling pathways initiated by insulin and leptin. By dephosphorylating the activated insulin receptor and its substrates, PTP1B attenuates the metabolic effects of insulin.[5][6] Similarly, it negatively regulates the leptin signaling cascade by dephosphorylating Janus kinase 2 (JAK2).[7]

The inhibitory action of this compound on PTP1B enhances these signaling pathways, making it a promising therapeutic candidate for conditions associated with insulin and leptin resistance, such as type 2 diabetes and obesity.[8]

Quantitative Data on PTP1B Inhibition

| Parameter | Value | Conditions | Reference |

| Inhibition Constant (Ki) | 45 nM | Substrate: 32P-RCML | [4][9] |

| IC50 | Not explicitly stated for this compound, but it is a potent inhibitor. |

Signaling Pathways

The inhibitory effect of this compound on PTP1B has significant implications for the insulin and leptin signaling pathways.

Insulin Signaling Pathway

PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor (IR) and insulin receptor substrate 1 (IRS-1).[4][10] Inhibition of PTP1B by this compound is expected to enhance insulin sensitivity.

Caption: Insulin signaling pathway and the inhibitory role of this compound on PTP1B.

Leptin Signaling Pathway

PTP1B also acts as a negative regulator of the leptin signaling pathway by dephosphorylating JAK2, a key kinase activated by the leptin receptor.[7] Inhibition of PTP1B by this compound can therefore enhance leptin sensitivity.

Caption: Leptin signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize this compound.

PTP1B Inhibition Assay (using pNPP)

This assay determines the inhibitory activity of a compound on PTP1B by measuring the dephosphorylation of a chromogenic substrate, p-nitrophenyl phosphate (B84403) (pNPP).

Workflow:

Caption: Workflow for a PTP1B inhibition assay using pNPP.

Methodology:

-

Recombinant PTP1B is added to a reaction buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, and 1 mM EDTA).[11]

-

The enzyme is pre-incubated with varying concentrations of this compound.

-

The reaction is initiated by the addition of pNPP (e.g., 2 mM).[9]

-

The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).[11]

-

The reaction is terminated by the addition of a strong base (e.g., 1 M NaOH).[11]

-

The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.[11]

-

The inhibitory activity is calculated based on the reduction in p-nitrophenol formation in the presence of the inhibitor compared to a control.

X-ray Crystallography of PTP1B-CPT157633 Complex

Determining the crystal structure of PTP1B in complex with this compound provides insights into the molecular interactions and the mechanism of inhibition.

Methodology:

-

Protein Expression and Purification: The catalytic domain of human PTP1B is expressed in a suitable system (e.g., Escherichia coli) and purified to homogeneity.

-

Crystallization: The purified PTP1B is co-crystallized with this compound. This typically involves mixing the protein-inhibitor complex with a crystallization solution (e.g., containing precipitants like PEG 8000, salts like magnesium acetate, and buffers like HEPES) and allowing vapor diffusion to occur.[12]

-

Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected.

-

Structure Determination and Refinement: The electron density map is calculated from the diffraction data, and the atomic model of the PTP1B-CPT157633 complex is built and refined. The final structure reveals the binding mode of this compound in the active site of PTP1B.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of PTP1B. Its ability to enhance insulin and leptin signaling pathways makes it a valuable tool for research into metabolic diseases and a promising lead compound for the development of novel therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

References

- 1. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Reduction of protein tyrosine phosphatase 1B increases insulin-dependent signaling in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PTP1B inhibitor improves both insulin resistance and lipid abnormalities in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein tyrosine phosphatase-1B contributes to LPS-induced leptin resistance in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PTPN1 - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide to CPT-157633: A Selective PTP1B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental validation of CPT-157633, a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). The information presented herein is intended to support further research and development efforts in the fields of metabolic disorders and neuroscience.

Core Function and Mechanism of Action

This compound is a difluoro-phosphonomethyl phenylalanine derivative that functions as a selective, reversible, and competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways. By inhibiting PTP1B, this compound enhances the phosphorylation of the insulin receptor and its downstream substrates, such as Akt, thereby promoting insulin sensitivity.

Emerging research has highlighted the role of this compound in mitigating the detrimental metabolic effects of binge drinking. Specifically, it has been shown to prevent binge drinking-induced glucose intolerance by alleviating hypothalamic inflammation.[2][3][4][5] The mechanism involves the central administration of this compound, which counteracts the increased hypothalamic expression of PTP1B associated with alcohol consumption, thus restoring normal insulin signaling in the brain.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available biochemical and in vivo studies.

| Parameter | Value | Assay Conditions | Reference |

| Inhibition Constant (Ki) | 45 nM | Lineweaver-Burk plot analysis with PTP1B 1–405 and varying concentrations of this compound (0, 25 nM, 50 nM, and 100 nM). | |

| In Vivo Dosage | 0.2 µ g/day | Intracerebroventricular (ICV) infusion in Sprague-Dawley rats. | [1] |

| Selectivity | High | Demonstrated to be markedly less effective against a panel of 6 other protein tyrosine phosphatases (PTPs) and 2 dual-specificity phosphatases when tested at 100 nM using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate. Specific IC50 values for other PTPs are not readily available in the reviewed literature. |

Signaling Pathway

The signaling pathway illustrates how binge drinking leads to insulin resistance and how this compound intervenes in this process.

Experimental Protocols

Detailed methodologies for the key experiments involving this compound are provided below.

Biochemical Inhibition Assay

Objective: To determine the inhibitory activity and kinetics of this compound on PTP1B.

Materials:

-

Recombinant human PTP1B (catalytic domain, residues 1-321 or 1-405)

-

This compound

-

p-nitrophenyl phosphate (pNPP) or a radiolabeled substrate like 32P-labeled reduced, carboxymethylated, and maleylated lysozyme (B549824) (32P-RCML)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM dithiothreitol)

-

Microplate reader or scintillation counter

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add a constant amount of PTP1B enzyme to each well.

-

Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature.

-

Initiate the phosphatase reaction by adding the substrate (e.g., pNPP).

-

Monitor the dephosphorylation of the substrate over time by measuring the absorbance at 405 nm for pNPP or by quantifying radioactivity for 32P-RCML.

-

For kinetic analysis (Lineweaver-Burk plot), vary the substrate concentration at fixed concentrations of this compound.

-

Calculate the rate of reaction and determine the IC50 and Ki values.

In Vivo Rat Model of Binge Drinking-Induced Glucose Intolerance

Objective: To evaluate the efficacy of this compound in preventing glucose intolerance in a rat model of binge drinking.

Materials:

-

Male Sprague-Dawley rats

-

Ethanol (B145695) (20% w/v in water)

-

This compound (dissolved in artificial cerebrospinal fluid)

-

Osmotic minipumps and brain infusion cannulas

-

Stereotaxic apparatus

-

Glucose solution (e.g., 2 g/kg body weight)

-

Glucometer and test strips

Procedure:

-

Surgical Implantation of Cannula:

-

Anesthetize rats and place them in a stereotaxic frame.

-

Implant a guide cannula into the lateral cerebral ventricle.

-

Connect the cannula to an osmotic minipump containing either vehicle or this compound (to deliver 0.2 µ g/day ) implanted subcutaneously.

-

Allow a recovery period of at least one week.

-

-

Binge Drinking Protocol:

-

Administer ethanol (3 g/kg body weight) or an isocaloric control solution via oral gavage once daily for three consecutive days.

-

-

Glucose Tolerance Test (GTT):

-

After the final dose of ethanol and a washout period (e.g., 6 hours after the last gavage), fast the rats overnight.

-

The following morning, administer a bolus of glucose (e.g., 2 g/kg) via oral gavage or intraperitoneal injection.

-

Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Measure blood glucose levels using a glucometer.

-

-

Tissue Collection and Analysis:

-

At the end of the study, euthanize the rats and collect the hypothalamus.

-

Analyze hypothalamic tissue for markers of inflammation (e.g., TNF-α, IL-6 via qPCR) and insulin signaling (e.g., phosphorylated insulin receptor and Akt via Western blot).

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the in vivo study of this compound.

References

- 1. olac.berkeley.edu [olac.berkeley.edu]

- 2. benchchem.com [benchchem.com]

- 3. Glucose tolerance test protocol in 6 wk-fed rats [bio-protocol.org]

- 4. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

No Publicly Available Information on CPT-157633

Following a comprehensive search of publicly available scientific and medical databases, no information has been found regarding a compound designated as CPT-157633.

This lack of public information prevents the creation of the requested in-depth technical guide or whitepaper. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and the generation of signaling pathway and workflow diagrams, cannot be fulfilled without accessible research and clinical data.

The absence of "this compound" in the public domain could be attributed to several factors:

-

Internal Codename: The designation may be an internal identifier used by a pharmaceutical company or research institution for a compound in the early stages of development. Such internal codenames are often not disclosed publicly until a later stage, such as a patent application or publication of preclinical data.

-

Incorrect Identifier: There is a possibility that "this compound" is a typographical error, and the intended identifier is different.

-

Discontinued (B1498344) Program: The development program for this compound may have been discontinued at a very early stage, before any information was made public.

-

Confidentiality: The information related to this compound may be proprietary and not yet released into the public domain.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult internal documentation if this is a known internal project. Should "this compound" be a different public designation, providing the correct identifier will allow for a renewed and targeted search for the requisite information.

The Role of CPT-157633 in Glucose Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPT-157633 is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways.[1][2] Dysregulation of PTP1B activity is implicated in the pathogenesis of type 2 diabetes and obesity, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of the role of this compound in glucose metabolism, with a focus on its mechanism of action, experimental validation, and effects on relevant signaling pathways. The information presented is collated from key preclinical studies investigating the therapeutic potential of this compound.

Core Mechanism of Action

This compound exerts its effects on glucose metabolism primarily through the competitive inhibition of PTP1B. PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, thereby attenuating insulin signaling. By inhibiting PTP1B, this compound enhances and prolongs insulin receptor phosphorylation, leading to improved downstream signaling and ultimately, enhanced glucose uptake and utilization.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro PTP1B Inhibition

| Parameter | Value | Reference |

| Inhibitory Constant (Ki) | 45 nM | Krishnan et al., 2015 |

| Inhibition Type | Competitive | Krishnan et al., 2015 |

Table 2: In Vivo Efficacy in a Mouse Model of Rett Syndrome with Impaired Glucose Metabolism

| Parameter | Treatment Group | Result | Reference |

| Glucose Tolerance Test (AUC) | Vehicle-treated Mecp2-/+ mice | Impaired glucose tolerance | Krishnan et al., 2015 |

| This compound-treated Mecp2-/+ mice | Improved glucose tolerance | Krishnan et al., 2015 | |

| Insulin-induced IR Phosphorylation | Vehicle-treated Mecp2-/+ mice | Reduced | Krishnan et al., 2015 |

| This compound-treated Mecp2-/+ mice | Increased | Krishnan et al., 2015 | |

| Insulin-induced Akt Phosphorylation | Vehicle-treated Mecp2-/+ mice | Reduced | Krishnan et al., 2015 |

| This compound-treated Mecp2-/+ mice | Increased | Krishnan et al., 2015 |

Table 3: In Vivo Efficacy in a Rat Model of Binge Drinking-Induced Glucose Intolerance

| Parameter | Treatment Group | Result | Reference |

| Glucose Intolerance | Alcohol-treated rats | Induced | Lindtner et al., 2013 |

| Alcohol + this compound-treated rats | Prevented | Lindtner et al., 2013 | |

| Hypothalamic PTP1B mRNA | Alcohol-treated rats | Increased | Lindtner et al., 2013 |

Experimental Protocols

Determination of Inhibitory Constant (Ki)

The inhibitory constant of this compound against PTP1B was determined using a standard enzyme inhibition assay with p-nitrophenyl phosphate (B84403) (pNPP) as the substrate.

-

Enzyme and Substrate Preparation: Recombinant human PTP1B was purified. A stock solution of pNPP was prepared in assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, and 1 mM EDTA).

-

Inhibition Assay: The assay was performed in a 96-well plate format. Varying concentrations of this compound were pre-incubated with PTP1B for a specified time at room temperature.

-

Reaction Initiation and Measurement: The enzymatic reaction was initiated by the addition of pNPP. The rate of p-nitrophenol production was monitored spectrophotometrically at 405 nm.

-

Data Analysis: The initial reaction velocities were plotted against the substrate concentration for each inhibitor concentration. The Ki was determined by fitting the data to the Michaelis-Menten equation for competitive inhibition using non-linear regression analysis. A Lineweaver-Burk plot was also generated to visualize the competitive inhibition pattern.

In Vivo Glucose Tolerance Test (GTT) in Mice

-

Animal Model: Mecp2-/+ female mice, a model for Rett syndrome exhibiting impaired glucose metabolism, and wild-type littermates were used.

-

Drug Administration: this compound (5 mg/kg body weight) or vehicle (e.g., saline) was administered via intraperitoneal (i.p.) injection.

-

Fasting: Mice were fasted for 16 hours with free access to water.

-

Glucose Challenge: A baseline blood glucose measurement was taken from the tail vein. Mice were then administered an i.p. injection of glucose (2 g/kg body weight).

-

Blood Glucose Monitoring: Blood glucose levels were measured at 15, 30, 60, 90, and 120 minutes post-glucose injection using a glucometer.

-

Data Analysis: The area under the curve (AUC) for the glucose excursion was calculated for each group to assess glucose tolerance.

Intracerebroventricular (ICV) Infusion in Rats

-

Animal Model: Male Sprague-Dawley rats were used to model binge drinking-induced glucose intolerance.

-

Surgical Procedure: Rats were anesthetized and placed in a stereotaxic frame. A guide cannula was implanted into the lateral ventricle.

-

Binge Drinking Protocol: Rats were administered ethanol (B145695) (3 g/kg body weight) via oral gavage for three consecutive days. Control rats received an isocaloric non-alcoholic solution.

-

Drug Administration: this compound (0.2 µ g/day ) or vehicle was infused continuously into the lateral ventricle via an osmotic minipump connected to the implanted cannula.

-

Glucose Tolerance Test: Following the binge drinking protocol and drug infusion, a GTT was performed as described above for mice, with appropriate adjustments for rat physiology.

Signaling Pathways and Visualizations

PTP1B Inhibition and Enhancement of Insulin Signaling

This compound's primary mechanism is the direct inhibition of PTP1B, which leads to enhanced insulin signaling. The following diagram illustrates this pathway.

Caption: this compound enhances insulin signaling by inhibiting PTP1B.

Experimental Workflow for In Vivo Studies

The following diagram outlines the general workflow for preclinical studies evaluating the efficacy of this compound on glucose metabolism.

Caption: General workflow for in vivo evaluation of this compound.

Conclusion

This compound is a well-characterized PTP1B inhibitor with demonstrated efficacy in preclinical models of impaired glucose metabolism. Its ability to enhance insulin sensitivity by targeting a key negative regulator of the insulin signaling pathway makes it a promising candidate for further investigation in the context of type 2 diabetes and other metabolic disorders. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and other PTP1B inhibitors.

References

In-depth Analysis of CPT-157633: A Potential Therapeutic Avenue for Rett Syndrome

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research surrounding CPT-157633, a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), and its potential as a therapeutic agent for Rett syndrome (RTT). This document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the core signaling pathways and experimental workflows.

Core Findings: this compound in Rett Syndrome Models

Rett syndrome is a severe X-linked neurodevelopmental disorder primarily caused by mutations in the MECP2 gene. Research has identified elevated levels of PTP1B in Rett syndrome models, which negatively impacts crucial neuronal signaling pathways. This compound has been investigated for its ability to counteract these effects.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from preclinical studies of this compound in mouse models of Rett syndrome.

Table 1: Effect of this compound on Survival in Male (Mecp2-/y) Mice

| Treatment Group | Median Lifespan (Days) | Increase in Median Lifespan |

| Vehicle | ~50 | - |

| This compound | ~75 | ~50% |

| UA0713 (another PTP1B inhibitor) | ~90 | ~80% |

Data extracted from studies on Mecp2-null male mice, which have a severely reduced lifespan.[1]

Table 2: Behavioral Improvements in Female (Mecp2-/+) Mice Treated with this compound

| Behavioral Test | Metric | Vehicle-Treated Mecp2-/+ Mice | This compound-Treated Mecp2-/+ Mice | Wild-Type Mice |

| Paw Clasping | % Incidence | ~100% | ~25% | Not Reported |

| Rotarod | Latency to Fall (seconds) | Significantly shorter than wild-type | Partially restored, significantly longer than untreated | Baseline |

These studies demonstrate that this compound can ameliorate some of the characteristic motor deficits observed in a mouse model that more closely mimics the genetics of Rett syndrome in humans.[1][2]

Table 3: Biochemical Characterization of this compound

| Parameter | Value | Method |

| PTP1B Inhibition Constant (Ki) | 40 nM | Enzymatic Assay (pNPP substrate) |

| Mechanism of Inhibition | Competitive | Lineweaver-Burk Analysis |

This compound is a potent and selective competitive inhibitor of PTP1B.

Signaling Pathway and Mechanism of Action

In Rett syndrome, the loss of functional MeCP2 protein leads to the upregulation of PTPN1, the gene encoding PTP1B.[3][4] PTP1B is a negative regulator of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. Specifically, PTP1B dephosphorylates and inactivates the BDNF receptor, Tropomyosin receptor kinase B (TrkB).[5] This dampening of BDNF signaling is a significant contributor to the pathophysiology of Rett syndrome.

This compound, by inhibiting PTP1B, is proposed to restore the proper functioning of this critical pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are the protocols for key experiments performed in the evaluation of this compound.

PTP1B Enzymatic Activity Assay

This assay quantifies the inhibitory effect of this compound on PTP1B enzymatic activity.

-

Reagents:

-

Recombinant human PTP1B enzyme.

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, 5 mM DTT.

-

Substrate: p-nitrophenyl phosphate (B84403) (pNPP) at a concentration of 1 mM.

-

This compound at various concentrations.

-

Stop Solution: 10 N NaOH.

-

-

Procedure:

-

The reaction is initiated by adding the PTP1B enzyme to a reaction mixture containing the assay buffer and varying concentrations of this compound.

-

The mixture is pre-incubated at 37.5°C for 15 minutes.

-

The substrate (pNPP) is then added to start the reaction.

-

The reaction proceeds at 37.5°C for 30 minutes.

-

The reaction is terminated by the addition of the stop solution.

-

The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm using a microplate reader.

-

Non-enzymatic hydrolysis of pNPP is corrected for by running parallel reactions without the PTP1B enzyme.

-

For kinetic analysis (Lineweaver-Burk plot), the assay is performed with varying concentrations of both the substrate and this compound.

-

Western Blot for TRKB Phosphorylation

This protocol is used to assess the level of TrkB phosphorylation in brain tissue from Rett syndrome model mice.

-

Sample Preparation:

-

Forebrain tissue is dissected from mice and immediately frozen in liquid nitrogen.

-

Tissue is homogenized in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Lysates are centrifuged, and the supernatant containing the protein is collected.

-

Protein concentration is determined using a standard protein assay (e.g., BCA assay).

-

-

Immunoprecipitation:

-

An antibody against total TrkB is added to the protein lysates and incubated overnight at 4°C with gentle rotation.

-

Protein A/G agarose (B213101) beads are added and incubated for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

The beads are washed multiple times with lysis buffer to remove non-specific binding.

-

-

SDS-PAGE and Western Blotting:

-

The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Samples are loaded onto a polyacrylamide gel and separated by electrophoresis.

-

Proteins are transferred from the gel to a PVDF membrane.

-

The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated TrkB (p-TrkB).

-

The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

The membrane can be stripped and re-probed with an antibody for total TrkB to normalize the p-TrkB signal.

-

Behavioral Assays in Rett Syndrome Mouse Models

This test assesses motor coordination and balance.

-

Apparatus: An accelerating rotarod treadmill for mice.

-

Procedure:

-

Mice are placed on the rod, which is initially rotating at a slow speed (e.g., 4 rpm).

-

The rotation speed is gradually and consistently increased over a set period (e.g., from 4 to 40 rpm over 5 minutes).

-

The latency to fall from the rod is recorded for each mouse.

-

Each mouse undergoes multiple trials per day for several consecutive days to assess both baseline motor function and motor learning.

-

The apparatus is cleaned between each mouse to eliminate olfactory cues.

-

This assay measures a behavior analogous to the stereotypic hand movements seen in individuals with Rett syndrome.

-

Procedure:

-

The mouse is gently suspended by the base of its tail for a defined period (e.g., 30 seconds).

-

The behavior of the hindlimbs is observed and scored.

-

A typical scoring system might be based on the duration or frequency of the hindlimbs being clasped together towards the midline of the body.

-

The percentage of time spent clasping is calculated.

-

Conclusion

The preclinical data on this compound present a compelling case for PTP1B as a therapeutic target in Rett syndrome. The compound has demonstrated the ability to improve survival and ameliorate behavioral deficits in mouse models, supported by a clear mechanism of action involving the restoration of BDNF/TrkB signaling. Further research, including more extensive preclinical safety and efficacy studies, is warranted to explore the translational potential of this compound and other PTP1B inhibitors for the treatment of Rett syndrome.

References

- 1. researchgate.net [researchgate.net]

- 2. PTP1B inhibition suggests a therapeutic strategy for Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. s3.amazonaws.com [s3.amazonaws.com]

- 4. researchgate.net [researchgate.net]

- 5. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

CPT-157633: A Technical Guide to Target Validation as a PTP1B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPT-157633 is a difluoro-phosphonomethyl phenylalanine derivative that has been identified as a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2][3] PTP1B is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for metabolic diseases.[4] Furthermore, emerging research has implicated PTP1B in neurological disorders, broadening the potential therapeutic applications of its inhibitors.[2][5] This technical guide provides a comprehensive overview of the target validation studies for this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways.

Core Target: Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B, encoded by the PTPN1 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in downregulating signaling cascades initiated by various receptor tyrosine kinases.[2] It achieves this by dephosphorylating key signaling molecules, thereby attenuating the signal. The validation of PTP1B as a therapeutic target stems from its involvement in multiple pathological conditions.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies involving this compound.

Table 1: Biochemical Characterization of this compound

| Parameter | Value | Substrate Used | Source |

| Inhibitory Constant (Ki) | 45 nM | p-nitrophenyl phosphate (B84403) (pNPP) | [6] |

| Inhibition of PTPs (100 nM this compound) | See Figure 1 for details | pNPP (2 mM) | [6] |

Table 2: Preclinical Efficacy of this compound in a Rett Syndrome Mouse Model

| Animal Model | Treatment Group | Outcome Measure | Result | Source |

| Mecp2-/y male mice | This compound (5 mg/kg, i.p. or s.c. daily) | Survival | Increased | [2] |

| Mecp2-/+ female mice | This compound (5 mg/kg, i.p. or s.c. daily) | Behavior and Motor Skills | Improved | [2] |

| Wild-type (WT) and Mecp2-/+ female mice | This compound administration | Brain TRKB Tyr phosphorylation | Increased | [2] |

Table 3: Preclinical Efficacy of this compound in a Binge Drinking-Induced Glucose Intolerance Rat Model

| Animal Model | Treatment Group | Outcome Measure | Result | Source |

| Female Sprague-Dawley rats | This compound (0.2 µ g/day ; intracerebroventricular infusion) | Glucose Intolerance | Prevented | [1][7][8] |

| Female Sprague-Dawley rats | This compound (0.2 µ g/day ; intracerebroventricular infusion) | Hypothalamic Inflammation | Alleviated | [1][7] |

Key Experimental Protocols

Detailed methodologies for pivotal experiments are outlined below to facilitate reproducibility and further investigation.

Biochemical Inhibition Assay

-

Objective: To determine the inhibitory constant (Ki) and selectivity of this compound against PTP1B.

-

Enzyme: Recombinant human PTP1B.

-

Substrate: p-nitrophenyl phosphate (pNPP) or 32P-labeled reduced, carboxymethylated, and maleylated lysozyme (B549824) (32P-RCML).[6]

-

Inhibitor: this compound dissolved in an appropriate solvent (e.g., DMSO).[3]

-

Procedure:

-

PTP1B (10 nM) is incubated with varying concentrations of this compound (e.g., 0, 25, 50, 100 nM).[6]

-

The reaction is initiated by the addition of the substrate (e.g., pNPP at varying concentrations).[6]

-

The rate of dephosphorylation is measured spectrophotometrically by monitoring the production of p-nitrophenol at 405 nm.[6]

-

For selectivity profiling, a panel of other protein tyrosine phosphatases (10 nM) are tested with this compound (100 nM) using pNPP (2 mM) as a substrate.[6]

-

-

Data Analysis: The Ki is calculated using a Lineweaver-Burk plot.[6]

In Vivo Study: Rett Syndrome Mouse Model

-

Objective: To evaluate the therapeutic potential of this compound in a mouse model of Rett syndrome.

-

Animal Model: Mecp2-/y male mice and Mecp2-/+ female mice.[2]

-

Drug Administration: this compound is administered daily at a dose of 5 mg/kg via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[2]

-

Outcome Measures:

-

Survival: Monitored daily for Mecp2-/y male mice.[2]

-

Behavioral and Motor Skills: Assessed using standardized tests for Mecp2-/+ female mice.[2]

-

Biochemical Analysis: Brain lysates from treated and control mice are analyzed for tyrosine phosphorylation of Tropomyosin receptor kinase B (TRKB) via Western blotting.[2]

-

In Vivo Study: Binge Drinking-Induced Glucose Intolerance Rat Model

-

Objective: To investigate the effect of central PTP1B inhibition by this compound on binge drinking-induced glucose intolerance.

-

Drug Administration: this compound is continuously infused into the lateral ventricle of the brain at a rate of 0.2 µ g/day using osmotic minipumps.[1][7] this compound is dissolved in artificial cerebrospinal fluid (aCSF).[7]

-

Binge Drinking Paradigm: Rats are administered ethanol (B145695) (3 g/kg) daily for three consecutive days to simulate human binge drinking.[8]

-

Outcome Measures:

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz.

Caption: this compound inhibits PTP1B, enhancing insulin signaling.

Caption: this compound restores TRKB signaling in Rett syndrome models.

Caption: Workflow for this compound in a binge drinking rat model.

Conclusion

The collective evidence from biochemical and in vivo studies strongly validates PTP1B as the primary target of this compound. The compound has demonstrated therapeutic potential in preclinical models of both metabolic and neurological disorders. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in the further exploration of this compound and other PTP1B inhibitors. As of the current knowledge, there are no reported clinical trials for this compound.[9] Further investigation into its pharmacokinetic and toxicological profiles will be crucial for its potential translation into clinical settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting Tyrosine Phosphatases: Time to End the Stigma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Binge Drinking Induces Whole-Body Insulin Resistance by Impairing Hypothalamic Insulin Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binge drinking induces whole-body insulin resistance by impairing hypothalamic insulin action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

CPT-157633 Binding Affinity to PTP1B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key metabolic signaling pathways, including the insulin (B600854) and leptin pathways. Its role in dephosphorylating the insulin receptor (IR) and Janus kinase 2 (JAK2) makes it a prime therapeutic target for type 2 diabetes, obesity, and related metabolic disorders. CPT-157633, a difluoro-phosphonomethyl phenylalanine derivative, has been identified as a potent and selective inhibitor of PTP1B. This technical guide provides a comprehensive overview of the binding affinity of this compound to PTP1B, detailing the quantitative data, experimental methodologies, and the impact on relevant signaling pathways.

Quantitative Binding Data

| Parameter | Value | Method | Reference |

| Ki | 45 nM | Lineweaver-Burk Plot Analysis | [1] |

| IC50 | Data not available | - | - |

| Kd | Data not available | - | - |

Experimental Protocols

The determination of the binding affinity and inhibitory activity of this compound against PTP1B involves standardized biochemical assays.

PTP1B Enzymatic Assay using p-Nitrophenyl Phosphate (B84403) (pNPP)

This colorimetric assay is a widely used method to measure the activity of phosphatases like PTP1B.

Principle: PTP1B catalyzes the hydrolysis of the substrate p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP), a yellow-colored product that can be quantified spectrophotometrically at 405 nm. The rate of pNP formation is proportional to PTP1B activity.

Materials:

-

Recombinant human PTP1B enzyme

-

pNPP substrate solution

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

-

This compound stock solution (in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add a fixed amount of PTP1B enzyme to each well.

-

Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the pNPP substrate to all wells.

-

Monitor the absorbance at 405 nm at regular intervals to determine the initial reaction velocity (V₀).

-

Plot the reaction velocity against the substrate concentration in the presence and absence of the inhibitor to generate a Lineweaver-Burk plot for Ki determination.

Experimental Workflow for Ki Determination

Signaling Pathway Modulation

This compound, by inhibiting PTP1B, potentiates the signaling cascades that are negatively regulated by this phosphatase.

Insulin Signaling Pathway

PTP1B dephosphorylates the activated insulin receptor (IR) and its substrate (IRS-1), thereby attenuating the downstream signaling cascade that leads to glucose uptake. Inhibition of PTP1B by this compound is expected to enhance and prolong the phosphorylation of IR and IRS-1, leading to increased activation of the PI3K/Akt pathway and ultimately promoting glucose transporter (GLUT4) translocation to the cell membrane.

Leptin/JAK2/STAT3 Signaling Pathway

PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating JAK2, a key tyrosine kinase associated with the leptin receptor. Leptin binding to its receptor activates JAK2, which in turn phosphorylates and activates STAT3 (Signal Transducer and Activator of Transcription 3). Activated STAT3 then translocates to the nucleus to regulate gene expression related to satiety and energy expenditure. By inhibiting PTP1B, this compound is expected to increase the phosphorylation and activation of JAK2 and STAT3, thereby enhancing leptin sensitivity.

Conclusion

This compound is a high-affinity, competitive inhibitor of PTP1B with a Ki of 45 nM.[1] Its mechanism of action involves the direct inhibition of PTP1B's enzymatic activity, leading to the potentiation of key signaling pathways such as the insulin and leptin cascades. The provided experimental protocols offer a framework for the in-vitro characterization of this compound and similar PTP1B inhibitors. The visualization of the signaling pathways illustrates the potential therapeutic benefits of this compound in metabolic diseases by enhancing insulin and leptin sensitivity. Further research to determine its IC50 and Kd values, as well as its in-vivo efficacy and safety profile, is warranted for its development as a clinical candidate.

References

CPT-157633: A Technical Whitepaper on its Selectivity Profile Over Other Protein Tyrosine Phosphatases

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the selectivity profile of CPT-157633, a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). It includes quantitative data, detailed experimental methodologies, and visualizations of relevant pathways and workflows to support further research and development.

Core Selectivity Profile of this compound

This compound, a difluoro-phosphonomethyl phenylalanine derivative, is a competitive, active-site directed inhibitor of PTP1B.[1] Its selectivity has been characterized against a panel of other protein tyrosine phosphatases (PTPs), revealing a notable preference for PTP1B.

Quantitative Inhibition Data

The inhibitory activity of this compound against PTP1B is well-documented, with a reported inhibition constant (Kᵢ) in the nanomolar range. While comprehensive quantitative data against a full panel of PTPs is limited in publicly available literature, the existing information consistently demonstrates its selectivity.

| Phosphatase | Inhibition Constant (Kᵢ) / IC₅₀ | Selectivity vs. PTP1B | Notes |

| PTP1B | ~45 nM (Kᵢ) | - | Competitive inhibitor. |

| TCPTP | ~90 nM (Estimated Kᵢ) | ~2-fold | TCPTP (T-cell protein tyrosine phosphatase) is structurally highly homologous to PTP1B. |

| Panel of 6 other PTPs | Markedly less effective | Not Quantified | The specific PTPs in the panel are not consistently detailed in the reviewed literature. |

| 2 dual-specificity phosphatases | Markedly less effective | Not Quantified | The specific dual-specificity phosphatases are not consistently detailed. |

Note: The Kᵢ for TCPTP is estimated based on the reported ~2-fold selectivity.

Experimental Protocols

The following section details the methodologies for key experiments to determine the selectivity profile of a PTP inhibitor like this compound.

Protocol: In Vitro PTP Inhibition Assay (Colorimetric using pNPP)

This protocol describes a common method to determine the inhibitory activity of a compound against a panel of PTPs using the chromogenic substrate para-nitrophenyl (B135317) phosphate (B84403) (pNPP).

1. Materials and Reagents:

-

Recombinant human PTP enzymes (PTP1B, TCPTP, SHP-1, SHP-2, etc.)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, 5 mM DTT

-

Substrate: para-Nitrophenyl phosphate (pNPP)

-

Stop Solution: 1 M NaOH

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

2. Procedure:

-

Enzyme Preparation: Dilute each recombinant PTP to a working concentration (e.g., 10 nM) in chilled Assay Buffer.

-

Inhibitor Dilution Series: Prepare a serial dilution of this compound in Assay Buffer. Include a vehicle control (DMSO) without the inhibitor.

-

Assay Reaction:

-

To each well of a 96-well plate, add 20 µL of the appropriate this compound dilution or vehicle control.

-

Add 60 µL of the diluted PTP enzyme to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of pNPP solution (final concentration of 2 mM).

-

Incubate at 37°C for 30 minutes.

-

-

Stopping the Reaction: Add 50 µL of 1 M NaOH to each well to stop the enzymatic reaction and develop the color of the para-nitrophenolate product.

-

Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

3. Data Analysis:

-

Subtract the absorbance of the blank (no enzyme) from all other readings.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value for each PTP.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the PTP selectivity profile.

Signaling Pathway Modulation

PTP1B is a key negative regulator of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway through its interaction with the Tropomyosin receptor kinase B (TrkB). By dephosphorylating TrkB, PTP1B attenuates downstream signaling cascades that are crucial for neuronal survival and plasticity.

This compound, by inhibiting PTP1B, prevents the dephosphorylation of TrkB, thereby enhancing BDNF-mediated signaling. This mechanism of action is of significant interest in the context of neurological disorders where BDNF signaling is impaired.

Visualizing the BDNF/TrkB Signaling Pathway

The diagram below illustrates the role of PTP1B and the effect of this compound on the BDNF/TrkB signaling pathway.

References

In Vivo Efficacy of CPT-157633: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPT-157633 is a potent, selective, and reversible inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854), leptin, and Brain-Derived Neurotrophic Factor (BDNF) signaling pathways. Elevated PTP1B activity is implicated in the pathophysiology of several metabolic and neurological disorders. This technical guide provides an in-depth overview of the preclinical in vivo efficacy of this compound, focusing on its therapeutic potential in Rett syndrome and binge drinking-induced glucose intolerance. The information is compiled from peer-reviewed scientific literature to support further research and development efforts.

Mechanism of Action: PTP1B Inhibition

PTP1B dephosphorylates and thereby inactivates key signaling proteins. This compound, by inhibiting PTP1B, enhances the phosphorylation and activity of these downstream targets, leading to the amelioration of disease phenotypes in preclinical models.

Signaling Pathways Modulated by this compound

The inhibitory action of this compound on PTP1B has been shown to positively modulate critical signaling cascades, most notably the BDNF/TRKB and insulin signaling pathways.

CPT-157633: A Technical Guide to a Potent and Selective Chemical Probe for Protein Tyrosine Phosphatase 1B (PTP1B)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and certain cancers. The development of selective chemical probes is crucial for elucidating the multifaceted roles of PTP1B in cellular processes and for validating it as a drug target. This technical guide provides a comprehensive overview of CPT-157633, a potent and selective inhibitor of PTP1B. We detail its biochemical properties, provide experimental protocols for its characterization, and illustrate its mechanism of action within relevant signaling cascades. This document is intended to serve as a valuable resource for researchers utilizing this compound to investigate PTP1B function and for those engaged in the development of novel PTP1B-targeted therapeutics.

Introduction to PTP1B and the Role of Chemical Probes

Protein tyrosine phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, including growth, differentiation, metabolism, and immune responses. The dynamic balance of tyrosine phosphorylation is meticulously controlled by the opposing activities of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs).

PTP1B, the archetypal non-receptor PTP, is ubiquitously expressed and plays a critical role in attenuating signaling from several receptor tyrosine kinases. Notably, PTP1B dephosphorylates the activated insulin receptor (IR) and its downstream substrate, insulin receptor substrate 1 (IRS-1), thereby dampening the insulin signaling cascade.[1][2] Similarly, it negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2).[1] Given its central role in metabolic regulation, the inhibition of PTP1B has emerged as a promising strategy for the treatment of insulin resistance, type 2 diabetes, and obesity.

Chemical probes are indispensable tools in biomedical research, enabling the acute and reversible modulation of protein function in a temporal and dose-dependent manner. A high-quality chemical probe for PTP1B, such as this compound, must exhibit high potency, selectivity against other phosphatases (particularly the highly homologous T-cell PTP, TCPTP), and cellular activity. This guide focuses on the characterization and application of this compound as such a probe.

This compound: A Potent and Selective PTP1B Inhibitor

This compound is a chemical probe designed for the potent and selective inhibition of PTP1B. Its discovery and characterization have provided researchers with a valuable tool to dissect the physiological and pathological roles of PTP1B.

Physicochemical Properties

| Property | Value |

| Chemical Structure | (Image of this compound chemical structure would be inserted here if available in search results) |

| Molecular Formula | C12H16BrF2N2O6PS[3] |

| Molecular Weight | 465.20 g/mol [3] |

| CAS Number | 888213-72-7 |

Biochemical Potency and Selectivity

This compound has been biochemically characterized as a potent and competitive inhibitor of PTP1B.[4]

| Parameter | Value | Assay Conditions |

| Ki (PTP1B) | 45 nM[4] | Substrate: pNPP |

| Selectivity | Selective for PTP1B over a panel of other PTPs[4] | Substrate: pNPP |

Note: Detailed selectivity data against a broad panel of phosphatases is not publicly available.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the interaction of this compound with PTP1B.

PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (B84403) (pNPP)

This colorimetric assay is a standard method for measuring PTP activity.

Materials:

-

Recombinant human PTP1B

-

This compound

-

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

p-Nitrophenyl phosphate (pNPP) substrate solution (10 mM stock in assay buffer)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add 10 µL of each inhibitor dilution. For the control (uninhibited) and blank wells, add 10 µL of assay buffer.

-

Add 80 µL of recombinant PTP1B (final concentration ~10 nM) to all wells except the blank. Add 80 µL of assay buffer to the blank wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of 10 mM pNPP to all wells (final concentration 1 mM).

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 1 M NaOH to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control.

-

Determine the IC50 value by plotting percent inhibition versus inhibitor concentration and fitting the data to a dose-response curve.

PTP1B Inhibition Assay using ³²P-Labeled Reduced and Carboxamidomethylated Lysozyme (³²P-RCML)

This radioactive assay provides a more physiologically relevant measure of PTP1B activity using a protein substrate.

Materials:

-

Recombinant human PTP1B

-

This compound

-

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

³²P-RCML substrate

-

Trichloroacetic acid (TCA)

-

Scintillation counter and vials

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In microcentrifuge tubes, combine the inhibitor dilutions with recombinant PTP1B (final concentration ~10 nM) in a total volume of 40 µL.

-

Pre-incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of ³²P-RCML (to a final concentration of 1 µM).[4]

-

Incubate at 37°C for 10 minutes.

-

Terminate the reaction by adding 100 µL of 20% TCA.

-

Incubate on ice for 10 minutes to precipitate the protein.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Carefully collect 120 µL of the supernatant, which contains the released ³²P-phosphate.

-

Measure the radioactivity in a scintillation counter.

-

Calculate the percent inhibition and determine the IC50 value as described for the pNPP assay.

Signaling Pathways and Experimental Workflows

PTP1B in Insulin and Leptin Signaling

PTP1B is a critical negative regulator of both the insulin and leptin signaling pathways. Understanding these pathways is essential for contextualizing the effects of this compound.

Caption: PTP1B negatively regulates insulin signaling.

References

The PTP1B Inhibitor CPT-157633: A Technical Guide for Neurodevelopmental Disorder Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodevelopmental disorders (NDDs) present a significant challenge in modern medicine, with many lacking effective therapeutic interventions. Rett syndrome, a severe X-linked NDD, is characterized by a loss of cognitive, social, and motor skills. Recent research has identified Protein Tyrosine Phosphatase 1B (PTP1B) as a promising therapeutic target for Rett syndrome and potentially other NDDs. This technical guide provides an in-depth overview of CPT-157633, a selective and reversible inhibitor of PTP1B, and its application in NDD research. We will detail the mechanism of action, relevant signaling pathways, experimental protocols for its characterization, and key quantitative data, offering a comprehensive resource for researchers in the field.

Introduction to this compound

This compound is a difluoro-phosphonomethyl phenylalanine derivative that acts as a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2] PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role in regulating various cellular processes by dephosphorylating key signaling molecules. In the context of neurodevelopmental disorders, particularly Rett syndrome, elevated levels of PTP1B have been observed, leading to the attenuation of critical neurotrophic signaling pathways.[2][3] this compound has emerged as a valuable research tool and a potential therapeutic candidate due to its ability to specifically inhibit PTP1B and restore downstream signaling.

Mechanism of Action and Signaling Pathway

Competitive Inhibition of PTP1B

This compound functions as a competitive inhibitor of PTP1B, binding to the active site of the enzyme and preventing the dephosphorylation of its substrates.[3] This mode of action has been confirmed through kinetic studies and X-ray crystallography of the PTP1B:this compound complex.[3][4]

The PTP1B-TRKB Signaling Pathway in Rett Syndrome

In Rett syndrome, the loss of function of the MeCP2 protein leads to an upregulation of PTP1B expression.[2][3] PTP1B directly dephosphorylates and inactivates the Tropomyosin receptor kinase B (TRKB), the receptor for Brain-Derived Neurotrophic Factor (BDNF).[2][3] This impairment of the BDNF-TRKB signaling pathway is a key contributor to the pathophysiology of Rett syndrome. By inhibiting PTP1B, this compound restores the phosphorylation and activation of TRKB, thereby rescuing BDNF signaling and ameliorating disease phenotypes in preclinical models.[3]

Quantitative Data

The following tables summarize the key quantitative data for this compound from published research.

Table 1: In Vitro PTP1B Inhibition Data

| Parameter | Value | Substrate Used | Reference |

| Inhibition Constant (Ki) | 40 nM | p-nitrophenyl phosphate (B84403) (pNPP) | [3] |

| Inhibition Constant (Ki) | 45 nM | p-nitrophenyl phosphate (pNPP) | [5] |

Table 2: In Vivo Efficacy in a Mouse Model of Rett Syndrome

| Animal Model | Treatment | Outcome | Reference |

| Mecp2-/y (male) mice | This compound (5 mg/kg daily) | Markedly extended lifespan | [3] |

| Mecp2-/+ (female) mice | This compound | Reduced paw clasping behavior | [3] |

| Mecp2-/+ (female) mice | This compound | Partially restored motor skills (rotarod performance) | [3] |

Experimental Protocols

PTP1B Inhibition Assay (p-Nitrophenyl Phosphate-Based)

This colorimetric assay is used to determine the inhibitory activity of this compound against PTP1B.

Materials:

-

Recombinant human PTP1B enzyme

-

p-Nitrophenyl phosphate (pNPP) substrate

-

Assay Buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)

-

This compound (or other test compounds)

-

96-well microplate

-

Spectrophotometer (plate reader) capable of measuring absorbance at 405 nm

-

Stop Solution (e.g., 1 M NaOH)

Procedure:

-

Prepare a solution of recombinant PTP1B in the assay buffer. The final concentration of the enzyme should be determined empirically to ensure a linear reaction rate.

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the PTP1B enzyme solution to each well.

-

Add the different concentrations of this compound to the respective wells. Include a control well with buffer only (no inhibitor).

-

Pre-incubate the enzyme and inhibitor at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the pNPP substrate to each well. The final concentration of pNPP is typically in the low millimolar range (e.g., 2 mM).

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding the stop solution to each well.

-

Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Western Blot Analysis of TRKB Phosphorylation in Mouse Brain Tissue

This protocol details the procedure to assess the effect of this compound on the phosphorylation status of TRKB in the brains of a Rett syndrome mouse model.

Materials:

-

Brain tissue from treated and control mice

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-TRKB (e.g., Tyr705/706), anti-total-TRKB

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Stripping buffer (for reprobing)

Procedure:

-

Sample Preparation:

-

Homogenize frozen brain tissue in ice-cold lysis buffer.

-

Centrifuge the lysate at high speed to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling in Laemmli buffer.

-